

# A Comprehensive Technical Guide to 2-(Methylthio)propanal

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## Compound of Interest

Compound Name: 2-Methylmercapto-  
propionaldehyde

Cat. No.: B1268107

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(methylthio)propanal, a sulfur-containing aldehyde of interest in synthetic organic chemistry. This document details its chemical identity, synthesis protocols, physicochemical properties, and known applications, with a focus on providing practical information for laboratory and research settings.

## Chemical Identity and Nomenclature

The compound commonly known as 2-methylmercaptopropionaldehyde is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 2-(methylthio)propanal.

Table 1: Chemical Identifiers and Properties

| Property          | Value                            |
|-------------------|----------------------------------|
| IUPAC Name        | 2-(methylthio)propanal           |
| Common Name       | 2-Methylmercaptopropionaldehyde  |
| CAS Number        | 13215-03-3                       |
| Molecular Formula | C <sub>4</sub> H <sub>8</sub> OS |
| Molecular Weight  | 104.17 g/mol                     |
| Appearance        | Colorless liquid                 |

## Synthesis of 2-(Methylthio)propanal

The synthesis of 2-(methylthio)propanal can be achieved through a two-step process involving the nucleophilic substitution of a halogenated precursor with a sulfur nucleophile, followed by the deprotection of the aldehyde functional group.

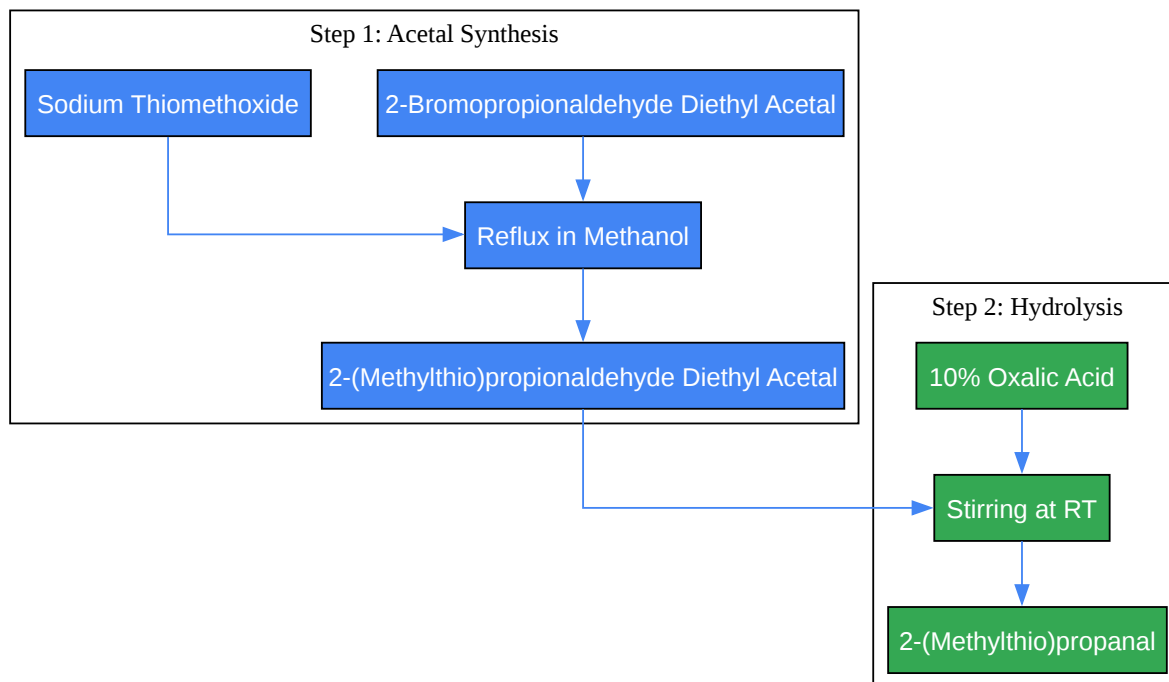
This protocol outlines the synthesis of 2-(methylthio)propanal starting from 2-bromopropionaldehyde diethyl acetal and sodium thiomethoxide.

### Step 1: Synthesis of 2-(Methylthio)propionaldehyde Diethyl Acetal

- A solution of sodium thiomethoxide is prepared by adding sodium metal (1.15 g, 50 mmol) to anhydrous methanol (25 mL) under a nitrogen atmosphere in a flask equipped with a reflux condenser.
- Once all the sodium has reacted, 2-bromopropionaldehyde diethyl acetal (9.75 g, 50 mmol) is added dropwise to the sodium thiomethoxide solution at room temperature.
- The reaction mixture is then heated to reflux and maintained at this temperature for 2 hours.
- After cooling to room temperature, the precipitated sodium bromide is removed by filtration.
- The methanol is removed from the filtrate under reduced pressure.
- The remaining residue is distilled under vacuum to yield 2-(methylthio)propionaldehyde diethyl acetal.

## Step 2: Hydrolysis to 2-(Methylthio)propanal

- The 2-(methylthio)propionaldehyde diethyl acetal obtained in the previous step is mixed with a 10% aqueous solution of oxalic acid.
- The mixture is stirred vigorously at room temperature for 4 hours to facilitate the hydrolysis of the acetal.
- The reaction mixture is then extracted three times with diethyl ether.
- The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate and filtered.
- The solvent is carefully removed by distillation at atmospheric pressure.
- The crude product is purified by vacuum distillation to afford pure 2-(methylthio)propanal.



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Caption: Synthesis workflow for 2-(methylthio)propanal.

## Physicochemical and Spectroscopic Data

The characterization of 2-(methylthio)propanal relies on a combination of physical property measurements and spectroscopic analysis.

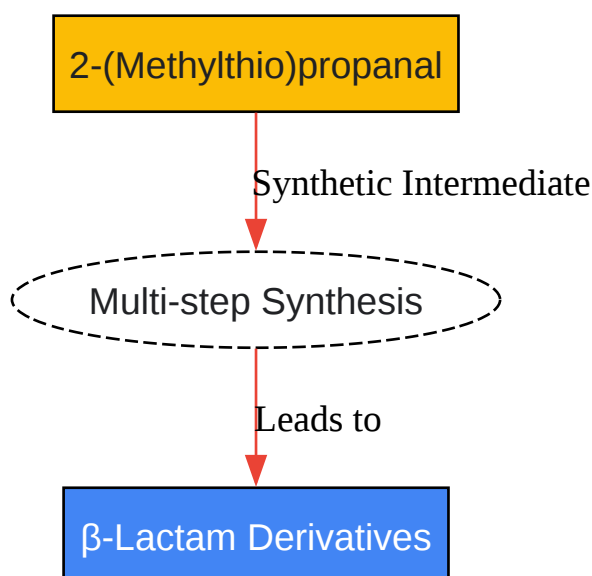
Table 2: Physical and Spectroscopic Data for 2-(Methylthio)propanal

| Property/Technique                          | Data  |
|---|---|
| Boiling Point                               | 60-62 °C at 50 mmHg   |
| Refractive Index (n <sup>25</sup> D)        | 1.4678  |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , δ)  | 9.55 (d, 1H, J=2.0 Hz, CHO), 3.25 (q, 1H, J=7.0 Hz, CH), 2.15 (s, 3H, SCH <sub>3</sub> ), 1.40 (d, 3H, J=7.0 Hz, CCH <sub>3</sub> ) |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> , δ) | 201.5 (CHO), 53.0 (CH), 15.0 (SCH <sub>3</sub> ), 14.5 (CCH <sub>3</sub> )  |
| Infrared (IR, neat, cm <sup>-1</sup> )      | 2980, 2920, 2720, 1725 (C=O), 1450, 1380, 1120  |
| Mass Spectrometry (MS, m/z)                 | 104 (M <sup>+</sup> ), 75, 59, 47   |

## Chemical Reactivity and Applications

2-(Methylthio)propanal serves as a versatile intermediate in organic synthesis. Its aldehyde group can undergo typical reactions such as oxidation, reduction, and carbon-carbon bond formation. The presence of the adjacent methylthio group can influence the stereochemical outcome of these reactions.

One notable application is in the synthesis of complex heterocyclic compounds. For instance, it can be a precursor in the preparation of certain β-lactam derivatives, which are core structures in many antibiotic drugs.



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Caption: Role of 2-(methylthio)propanal as a synthetic intermediate.

## Biological Activity and Drug Development

Currently, there is limited publicly available information regarding the specific biological activities of 2-(methylthio)propanal or its direct application in drug development programs. Its utility in this field is primarily as a building block for more complex molecules that may possess pharmacological properties. Further research is required to elucidate any intrinsic biological functions of this compound. No involvement in specific signaling pathways has been reported in the literature.

This guide provides a foundational understanding of 2-(methylthio)propanal for research and development purposes. The detailed synthetic protocol and comprehensive characterization data serve as a valuable resource for chemists in the field.

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